molecular formula C15H19NO5 B8320196 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate

4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate

Cat. No.: B8320196
M. Wt: 293.31 g/mol
InChI Key: SKFMWSQBYGXHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate, also known as 4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate, is a research chemical with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol. This compound is used as a building block in various chemical syntheses and has applications in scientific research.

Preparation Methods

The synthesis of 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves the reaction of 3-methylmorpholine-3,4-dicarboxylic acid with methyl and benzyl esters. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: Research involving this compound includes the development of pharmaceuticals and drug delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

4-Benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate can be compared with other similar compounds, such as:

    3-methylmorpholine-3,4-dicarboxylic acid: This compound is a precursor in the synthesis of this compound.

    4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate: This is another name for this compound.

    Morpholine derivatives: These compounds share a similar morpholine ring structure and have various applications in research and industry.

This compound stands out due to its specific ester functional groups and its use as a versatile building block in chemical synthesis.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

4-O-benzyl 3-O-methyl 3-methylmorpholine-3,4-dicarboxylate

InChI

InChI=1S/C15H19NO5/c1-15(13(17)19-2)11-20-9-8-16(15)14(18)21-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3

InChI Key

SKFMWSQBYGXHGG-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Benzyl 3-methyl morpholine-3,4-dicarboxylate (13.98 g, 50.1 mmol) and methyl iodide (5.70 ml, 91 mmol) was dissolved in THF (100 ml). The solution was cooled to −70° C. A solution of NaHMDS in THF (1 M, 91 ml, 91 mmol) was added via syringe over 2 minutes. The reaction solution was stirred for 5 hours at −40 to −70° C. and then was quenched with MeOH (5 ml) and HOAc (3.5 g). The reaction mixture was concentrated. The residue was then partitioned between EtOAc (400 ml) and water (150 ml). The organic phase was separated. The aqueous phase (pH about 7) was extracted with EtOAc (100 ml). The combined organic phases were washed with water (100 ml). The organic solution was then concentrated to give an oil. The residue was purified by silica gel column (220 g silica gel, Hexane/EtOAc 5:1) to afford 11.6 g of 4-benzyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate as an oil (79% yield). 1H NMR (400 MHz, CDCl3) δ=1.58 (s, 3H), 3.23-3.78 (m, 9H), 4.99 (m, 2H), 7.17-7.27 (m, 5H)
Name
4-Benzyl 3-methyl morpholine-3,4-dicarboxylate
Quantity
13.98 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
91 mL
Type
solvent
Reaction Step Two

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